molecular formula C8H7ClINO B1361802 2-chloro-N-(4-iodophenyl)acetamide CAS No. 2564-00-3

2-chloro-N-(4-iodophenyl)acetamide

Cat. No. B1361802
CAS RN: 2564-00-3
M. Wt: 295.5 g/mol
InChI Key: WIUVQCIRRAAPAX-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-iodophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClINO . It has a molecular weight of 295.51 .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(4-iodophenyl)acetamide” is 1S/C8H7ClINO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model .


Physical And Chemical Properties Analysis

“2-chloro-N-(4-iodophenyl)acetamide” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Nonlinear Optical Properties

Research on similar organic crystals, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, has revealed significant nonlinear optical properties. These properties make such crystals suitable for use in photonic devices, such as optical switches, modulators, and optical energy applications (Castro et al., 2017).

Crystal Structures

The study of crystal structures, including compounds like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, provides insights into the formation of interwoven sheets and complex sheets in crystalline forms. This research is crucial for understanding material properties and interactions at the molecular level (Narayana et al., 2016).

Synthesis and Radiolabelling

The synthesis and radiolabelling of related acetamide compounds, like the chloroacetanilide herbicide acetochlor, are essential for studies on their metabolism and mode of action. This research has implications in the development of herbicides and understanding their environmental impact (Latli & Casida, 1995).

Soil Reception and Activity

Investigating the soil reception and activity of related compounds, such as acetochlor, sheds light on how these substances interact with environmental elements like wheat straw and irrigation. This research is vital for understanding the environmental fate of such herbicides and their efficacy in agricultural contexts (Banks & Robinson, 1986).

Synthesis of Substituted Imidazo[1,2-α]Pyridines

The synthesis of substituted imidazo[1,2-α]pyridines, using compounds like 2-chloro-N-(4-iodophenyl)acetamide, has potential applications in the study of peripheral benzodiazepine receptors using SPECT. This research is pivotal for developing new diagnostic and therapeutic tools in neuroscience (Katsifis et al., 2000).

In Vitro Metabolism Studies

Studies on the in vitro metabolism of chloroacetamide herbicides offer critical insights into their metabolic pathways and potential risks. This research is important for assessing the safety and environmental impact of such compounds (Coleman et al., 1999).

New Potential Pesticides

Research into new derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, related to 2-chloro-N-(4-iodophenyl)acetamide, is key in developing new potential pesticides. This research contributes significantly to agricultural science and pest control strategies (Olszewska et al., 2008).

Anticancer, Anti-Inflammatory

, and Analgesic ActivitiesThe development of 2-(substituted phenoxy) acetamide derivatives, similar to 2-chloro-N-(4-iodophenyl)acetamide, has shown potential in anticancer, anti-inflammatory, and analgesic applications. This research is crucial in the quest for new therapeutic agents in the field of medicine (Rani et al., 2014).

Environmental Fate and Toxicity

Understanding the environmental fate and toxicity of related compounds, like chloroacetamides, is essential for assessing their ecological impact and safety. Studies in this area contribute to more informed use and regulation of these substances in agriculture and other fields (Weisshaar & Böger, 1989).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-(4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUVQCIRRAAPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352831
Record name 2-chloro-N-(4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-iodophenyl)acetamide

CAS RN

2564-00-3
Record name 2-chloro-N-(4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4'-IODOACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.0 mL (25.1 mmol) chloro-acetylchloride in 5 mL DCM are added to a solution of 5.00 g (22.83 mmol) 4-iodo-phenylamine and 7.0 mL (50.2 mmol) triethylamine in 100 mL DCM at 0° C. The ice bath is removed and the reaction is stirred for a further 1.5 h at RT. The reaction solution is diluted with 80 mL water and the organic phase is washed with saturated NaCl solution. The organic phase is dried over MgSO4 and the solvent is eliminated i.vac. The residue is triturated with EtOAc, suction filtered and dried in the air.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Fortin, E Moreau, J Lacroix, MF Côté… - European journal of …, 2010 - Elsevier
Seven subsets of aromatic urea and amide analogues of N-phenyl-N′-(2-chloroethyl)ureas (CEU) have been synthesized by nucleophilic addition of 3-chloropropylisocyanate, 2-…
Number of citations: 24 www.sciencedirect.com
RV Patel, P Kumari, DP Rajani… - Medicinal Chemistry …, 2013 - Springer
In an attempt to find new agents to fight against microbial infections, a series of coumarin-based 1,3,4-oxadiazol-2ylthio-N-phenyl/benzothiazolyl acetamides was synthesized starting …
Number of citations: 94 link.springer.com
RV Patel, PK Patel, P Kumari, DP Rajani… - European journal of …, 2012 - Elsevier
To affiliate multiple bioactivities in a compact heteronuclei, two series of benzimidazole based 1,3,4-oxadiazoles were synthesized and assessed in vitro for their efficacy as …
Number of citations: 181 www.sciencedirect.com
PG Baraldi, F Fruttarolo, MA Tabrizi… - Journal of medicinal …, 2003 - ACS Publications
In the past few years, our group has been involved in the development of A 2A and A 3 adenosine receptor antagonists which led to the synthesis of SCH58261 (5-amino-7-(2-…
Number of citations: 98 pubs.acs.org
A Trapero, A Pacitto, V Singh, M Sabbah… - Journal of medicinal …, 2018 - ACS Publications
Tuberculosis (TB) remains a major cause of mortality worldwide, and improved treatments are needed to combat emergence of drug resistance. Inosine 5′-monophosphate …
Number of citations: 57 pubs.acs.org

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